molecular formula C10H12O3 B1269086 3-Propoxybenzoic acid CAS No. 190965-42-5

3-Propoxybenzoic acid

Cat. No.: B1269086
CAS No.: 190965-42-5
M. Wt: 180.2 g/mol
InChI Key: ZMXUPQVAIFGMPS-UHFFFAOYSA-N
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Description

3-Propoxybenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Impurities

  • Identification in Proparacaine Hydrochloride Synthesis : 3-Propoxybenzoic acid derivatives, such as 3-amino-4-propoxybenzoic acid, have been identified as process-related impurities in the synthesis of proparacaine hydrochloride, an ester-type local anesthetic used in ophthalmic operations. This highlights the significance of this compound and its derivatives in the pharmaceutical manufacturing process, particularly in quality control and impurity profiling (Yang et al., 2020).

Corrosion Inhibition

  • Use as a Corrosion Inhibitor : Derivatives of this compound, such as 3-hydroxybenzoic acid, have been studied for their potential as corrosion inhibitors in specific industrial applications. For example, they have been investigated for inhibiting corrosion in AISI 316L stainless steel in acidic environments (Narváez et al., 2005).

Liquid Crystal Research

  • Molecular Ordering in Liquid Crystals : Research on para-n-propoxybenzoic acid, a derivative of this compound, has provided insights into the molecular ordering and behavior of nematic liquid crystals. These studies are essential for understanding the properties and applications of liquid crystals in various technologies (Sanyal et al., 1985).

Analytical Chemistry

  • Analytical Method Development : The development of sensitive and accurate analytical methods for detecting this compound derivatives like 3-phenoxybenzoic acid is crucial in various fields, including environmental and biological monitoring. For example, a fluorescence enzyme immunoassay for detecting 3-phenoxybenzoic acid in urine demonstrates the application of this compound derivatives in analytical chemistry (Huo et al., 2018).

Environmental and Microbial Degradation

  • Microbial Degradation of Derivatives : The study of microbial degradation pathways for this compound derivatives, like 3-phenoxybenzoic acid, is significant in environmental science. Understanding these pathways helps in assessing the environmental impact and degradation processes of these compounds (Zhao et al., 2019).

Pharmaceutical Applications

  • Synthesis of Pharmaceutical Intermediates : The synthesis of derivatives of this compound, such as 3-aminobenzoic acid, plays a role in the production of pharmaceuticals. These derivatives serve as intermediates in manufacturing various drugs, highlighting their importance in the pharmaceutical industry (Yin Qun, 2010).

Safety and Hazards

Safety data for 3-Propoxybenzoic acid suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

3-Propoxybenzoic acid (3-PBA) is reported to have multiple targets, making it a multi-target inhibitor . It has been found to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into simple sugars. It also targets the Protein Tyrosine Phosphatase 1B (PTP1B) , a key enzyme involved in insulin receptor desensitization, making it a potential drug target for the treatment of Type II Diabetes .

Mode of Action

3-PBA interacts with its targets, leading to significant changes. It inhibits the α-amylase enzyme, thereby potentially slowing down the breakdown of complex carbohydrates and reducing the rise in blood glucose levels after a meal . By blocking PTP1B, it may enhance the action of the insulin receptor, improving insulin sensitivity and glucose uptake .

Biochemical Pathways

The action of 3-PBA affects several biochemical pathways. By inhibiting α-amylase, it impacts the carbohydrate digestion pathway, potentially slowing the release of glucose into the bloodstream . Its inhibition of PTP1B affects the insulin signaling pathway, potentially enhancing insulin sensitivity and glucose uptake . Furthermore, 3-PBA has been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Pharmacokinetics

The compound’s ability to inhibit multiple targets suggests that it may have good bioavailability and reach its targets effectively .

Result of Action

The action of 3-PBA leads to molecular and cellular effects that could be beneficial in managing conditions like diabetes. By inhibiting α-amylase and PTP1B, it may help regulate blood glucose levels . Its ability to activate glucokinase could further aid in glucose metabolism . Moreover, by inhibiting protein glycation, it could potentially prevent the formation of harmful advanced glycation end products, which are associated with various diabetic complications .

Properties

IUPAC Name

3-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXUPQVAIFGMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343038
Record name 3-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190965-42-5
Record name 3-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propoxybenzoic acid
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Synthesis routes and methods

Procedure details

Under N2, the mixture of ethyl 3-hydroxybenzoate (4.16 g, 25 mmol), propyl bromide (4.31 g, 3.2 ml, 35 mmol) and potassium carbonate (4.15 g, 30 mmol) in dry 2-butanone (100 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (18 ml, 36 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. The aqueous solution was acidified by 6N HCl to pH 2 at 5° C. to generate white precipitate, which was then collected by filtration. The recrystallization of this crude product from hexane/ether yielded pure 3-Propoxy-benzoic acid as colorless crystal (3.77 g, 83.7%). 1H-NMR (400 MHz, d6-DMSO): 7.43 (m, 1 arom. H); 7.34 (m, 2 arom. H); 7.08 (m, 1 arom. H); 3.88 (t, CH3CH2CH2O); 1.65 (m, CH3CH2CH2O); 0.88 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 167.12 (—C═O); 158.63; 132.12; 129.68; 121.41; 119.33; 114.41; 69.09; 21.95; 10.32.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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